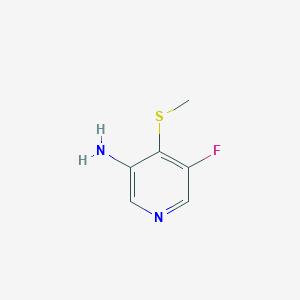

![molecular formula C12H18FNO4 B2414055 Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid CAS No. 1272757-81-9](/img/structure/B2414055.png)

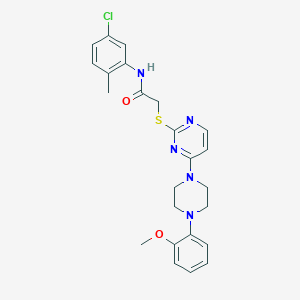

Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is a chemical compound . It is often used for pharmaceutical testing .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis

The molecular weight of this compound is 257.28 . Other physical and chemical properties are not specified in the search results .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Azabicycloalkane Systems : Racemic 2-azabicyclo[2.2.1]heptane structures and chiral non-racemic 6-azabicyclo[3.2.1]octane representatives have been synthesized starting from 1-(tert-butoxycarbonyl)-2-(tert-butyldimethylsilyloxy)pyrrole. This process involves diastereoselective aldol-type carbon-carbon bond-forming reactions (Zanardi et al., 2008).

Synthesis of Glutamic Acid Analogue : The synthesis of a glutamic acid analogue from L-serine has been reported. This involves the conversion of hemiaminal intermediate to pyrrolidine and the key transannular alkylation step to form the [2.2.1] ring system (Hart & Rapoport, 1999).

Scalable Synthesis of Azabicyclohexane Carboxylic Acid : A scalable synthesis of a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been described, emphasizing the importance of stereoselectivity in cyclopropanation steps (Gan et al., 2013).

Medicinal Chemistry Applications

Development of Morpholine Amino Acids : Structurally novel morpholine amino acids have been synthesized, potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Chirospecific Syntheses for Peptidomimetics : A method for chirospecific preparation of 1-carboxy-7-azabicycloheptane amino acids has been developed for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S,6S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7-,8?,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCISSGWBZOERM-QKZHKQSRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C2C[C@@H](C1C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

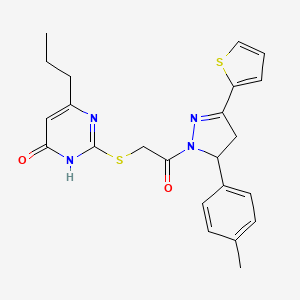

![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2413972.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2413974.png)

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2413979.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)

![4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2413984.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)

![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)